molecular formula C14H16N2O6 B1433445 [1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 1910706-36-3

[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Cat. No. B1433445
CAS RN: 1910706-36-3
M. Wt: 308.29 g/mol
InChI Key: GZWTUPGHDHOLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid”, also known as DBMHA, is a chemical compound that has gained attention in the field of scientific research due to its unique chemical and biological properties. It has a molecular weight of 308.29 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N2O6/c1-21-10-4-3-8(5-11(10)22-2)7-16-13(19)9(6-12(17)18)15-14(16)20/h3-5,9H,6-7H2,1-2H3,(H,15,20)(H,17,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 308.29 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not available in the retrieved data.

Scientific Research Applications

  • Conformational Studies and Supramolecular Complex Formation : Hydantoin-5-acetic acid, a compound related to the query molecule, has been crystallized to examine its conformational preferences, which are relevant for forming supramolecular complexes. This has implications for materials science and drug delivery systems (Gerhardt, Tutughamiarso, & Bolte, 2012).

  • Synthesis and Biological Activity of Derivatives : Various derivatives of related compounds have been synthesized and shown to possess antibacterial activity, particularly against Gram-positive bacterial strains. This is significant for the development of new antibiotics and pharmacological agents (Trotsko et al., 2018).

  • Molecular Docking and Interaction Studies : The docking studies of related compounds with biological receptors, such as human prostaglandin reductase, provide insights into their potential inhibitory action, which is crucial for drug design and understanding molecular interactions (Nayak & Poojary, 2019).

  • Development of Aldose Reductase Inhibitors : Research into 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acids has led to the discovery of compounds with strong inhibitory activity against aldose reductase, a key target in the treatment of diabetic complications (Ishii et al., 1996).

  • Antimicrobial Evaluation : The antimicrobial activity of related compounds, as seen in derivatives of ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate, has implications for the development of new antimicrobial agents (Spoorthy et al., 2021).

  • In vivo Studies and Potential Therapeutic Applications : Certain derivatives have been evaluated for their protective role against liver injury in animal models, suggesting potential therapeutic applications (Wang et al., 2012).

Biochemical Analysis

Biochemical Properties

[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with specific enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to activate certain signaling pathways that lead to increased expression of genes involved in cell growth and differentiation. Additionally, it affects cellular metabolism by altering the levels of key metabolites, thereby impacting energy production and biosynthetic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves interactions with the active site of the enzyme, resulting in conformational changes that either enhance or inhibit the enzyme’s activity. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can affect its efficacy and potency . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis. Additionally, the compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals, which can affect its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as promoting cell growth and enhancing metabolic activity . High doses can lead to toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, it has been shown to modulate the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in the production of energy and biosynthetic precursors. Additionally, it can affect the levels of metabolites such as glucose and amino acids, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization and accumulation of the compound can influence its activity and function, as well as its potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, it may be targeted to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression and transcriptional regulation. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-[1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6/c1-21-10-4-3-8(5-11(10)22-2)7-16-13(19)9(6-12(17)18)15-14(16)20/h3-5,9H,6-7H2,1-2H3,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWTUPGHDHOLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
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[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
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[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
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[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
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[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
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[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

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